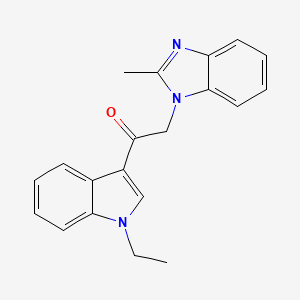![molecular formula C15H15ClN2O3S B4439404 N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4439404.png)
N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide
Vue d'ensemble
Description
N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling and is involved in the pathogenesis of several B-cell malignancies.
Mécanisme D'action
N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide selectively inhibits BTK, a key enzyme involved in B-cell receptor signaling. BTK plays a crucial role in the activation and proliferation of B-cells, and its dysregulation has been implicated in the pathogenesis of several B-cell malignancies. By inhibiting BTK, N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide disrupts B-cell receptor signaling and induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has been shown to inhibit BTK phosphorylation and downstream signaling pathways in B-cells, leading to decreased cell proliferation and increased apoptosis. In addition, N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has been shown to enhance the activity of rituximab, a monoclonal antibody used in the treatment of B-cell malignancies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. In addition, N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has demonstrated efficacy in preclinical studies and has shown promise as a potential therapeutic agent for B-cell malignancies. However, N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide is still in the early stages of clinical development, and its safety and efficacy in humans have yet to be fully established.
Orientations Futures
There are several potential future directions for the research and development of N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide. One area of focus is the development of combination therapies that incorporate N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide with other agents, such as immunomodulatory drugs or monoclonal antibodies. Another area of focus is the exploration of N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide's potential therapeutic applications in other diseases, such as autoimmune disorders or solid tumors. Finally, further research is needed to fully elucidate the mechanism of action of N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide and its potential impact on B-cell receptor signaling and other cellular pathways.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases, especially B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Several preclinical studies have demonstrated the efficacy of N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide in inhibiting BTK signaling and inducing apoptosis in B-cell malignancies.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-4-(methanesulfonamido)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-10-9-11(7-8-13(10)18-22(2,20)21)15(19)17-14-6-4-3-5-12(14)16/h3-9,18H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQNIZVMNTYOHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2Cl)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-benzyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4439338.png)
![3-methyl-N-(3-methylbutyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4439349.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4439360.png)
![isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate](/img/structure/B4439367.png)

![3-butyl-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4439372.png)

![1-ethyl-4-[4-(3-methoxyphenoxy)but-2-yn-1-yl]piperazine hydrochloride](/img/structure/B4439396.png)
![3-butyl-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4439410.png)

![N-ethyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4439424.png)
![2-{[(2-methylphenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4439427.png)
![3-(4-methylphenyl)-N-[3-(methylthio)phenyl]propanamide](/img/structure/B4439433.png)